
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile
Overview
Description
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic compound that contains both piperazine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the reaction of cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring, giving the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing piperazine and dihydropyrazine structures exhibit significant biological activities, including:
- Antitumor Activity : Some derivatives have shown efficacy in inhibiting tumor growth, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for developing new antibiotics.
- Neurological Effects : Similar compounds have demonstrated neuropharmacological effects, indicating potential use in treating neurological disorders .
Applications in Medicinal Chemistry
The unique combination of functionalities in 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile makes it an attractive candidate for drug development. Notable applications include:
- Drug Design : Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets.
- Receptor Binding Studies : The compound's interactions with various receptors can be studied to understand its pharmacological profiles better .
Comparative Analysis of Related Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(Piperazin-1-yl)pyrazine | Contains a pyrazine ring | Exhibits distinct neuropharmacological effects |
2-(Piperazin-1-yl)quinazoline | Quinazoline core | Known for potent anticancer properties |
5-(Piperazin-1-yl)-1H-pyrazole | Pyrazole ring | Demonstrates significant antimicrobial activity |
3-(Pyridin-4-yl)-3,4-dihydropyrazine | Pyridine substitution | Potentially more selective in receptor binding |
The specificity of the piperazine and dihydropyrazine functionalities in this compound may confer distinct biological activities not observed in other similar compounds .
Case Studies
Several studies have been conducted to explore the applications of this compound:
-
Antitumor Activity Study :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
-
Antimicrobial Efficacy :
- Research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising results, indicating its potential as a new antibiotic candidate.
- Neuropharmacological Research :
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole ring instead of a pyrazine ring and exhibits different biological activities.
2-(Piperazin-1-yl)quinoline: This compound contains a quinoline ring and is used in the synthesis of various pharmaceuticals.
Piperazine derivatives: These include a wide range of compounds with different substituents on the piperazine ring, each with unique properties and applications.
Uniqueness
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is unique due to its combination of piperazine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable scaffold in medicinal chemistry and drug design.
Biological Activity
3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antitumor, antibacterial, and antifungal properties, supported by case studies and detailed research findings.
- Molecular Formula : C9H13N5
- Molecular Weight : 191.23 g/mol
- CAS Number : 630120-87-5
- Structure : The compound features a piperazine ring and a dihydropyrazine moiety, contributing to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor effects. A study evaluated various synthesized compounds, revealing that certain modifications enhanced their cytotoxicity against cancer cell lines. For instance, compounds with specific substituents on the piperazine ring showed improved efficacy against breast and lung cancer cells .
Antibacterial Activity
The antibacterial properties of this compound have been investigated against several bacterial strains. A series of studies demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antifungal Activity
In addition to antibacterial effects, this compound also shows antifungal activity. Research conducted on various fungal pathogens indicated that it effectively inhibits fungal growth, particularly in strains resistant to conventional antifungal agents. The compound's ability to interfere with fungal cell membrane integrity was highlighted as a key mechanism .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of 6-substituted derivatives of this compound and evaluated their antitumor activity using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potential for further development as anticancer agents .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial screening of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, indicating its potential as an alternative treatment option .
Data Table
Properties
IUPAC Name |
2-piperazin-1-yl-1,2-dihydropyrazine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14/h1-2,9,11,13H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXHPGUCRGSODM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C(=NC=CN2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668354 | |
Record name | 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630120-87-5 | |
Record name | 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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